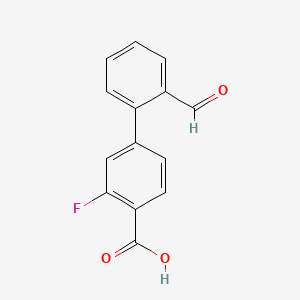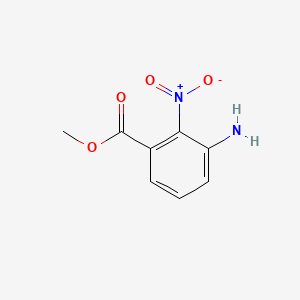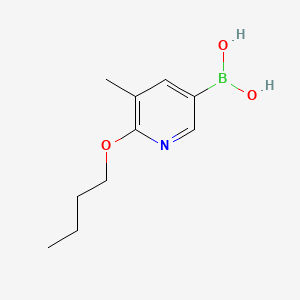
(6-Butoxy-5-methylpyridin-3-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of borinic acids, including “(6-Butoxy-5-methylpyridin-3-yl)boronic acid”, can rely on the addition of organometallic reagents to boranes or the reaction of triarylboranes with a ligand . Protodeboronation of pinacol boronic esters, which are highly valuable building blocks in organic synthesis, is a method that can be used .Molecular Structure Analysis
The molecular formula of “(6-Butoxy-5-methylpyridin-3-yl)boronic acid” is C10H16BNO3 . Its average mass is 209.050 Da, and its monoisotopic mass is 209.122330 Da .Chemical Reactions Analysis
Borinic acids, including “(6-Butoxy-5-methylpyridin-3-yl)boronic acid”, are used in cross-coupling reactions . They can also be used in the Petasis Reaction, a multicomponent reaction (MCR) that enables the preparation of amines and their derivatives such as α-amino acids .Wissenschaftliche Forschungsanwendungen
Boronic Acid Drugs Development
Research on boronic acids, including derivatives like (6-Butoxy-5-methylpyridin-3-yl)boronic acid, has expanded significantly over the past two decades, with applications spanning synthetic chemistry to drug discovery. The incorporation of boronic acids into medicinal chemistry endeavors has steadily increased, leading to the approval of boronic acid drugs by regulatory bodies like the FDA. These compounds have been recognized for potentially enhancing drug potency or improving pharmacokinetics, with several boronic acid drugs approved and others in clinical trials. This surge in interest is partly due to boronic acids' desirable properties, highlighting their expanding role in drug discovery and development (Plescia & Moitessier, 2020).
Electrochemical Biosensors
Boronic acid derivatives, including (6-Butoxy-5-methylpyridin-3-yl)boronic acid, have been extensively studied for their applications in constructing electrochemical biosensors. These compounds, due to their ability to bind selectively to 1,2- or 1,3-diol residues of sugars, have enabled the development of non-enzymatic glucose sensors and devices for monitoring glycated hemoglobin (HbA1c), fluoride ions, and various biomolecules. Such biosensors offer innovative solutions for sensitive and selective detection in medical diagnostics and environmental monitoring, showcasing the versatility and potential of boronic acid derivatives in biosensing technologies (Wang et al., 2014).
Antifungal and Antimicrobial Applications
Boronic acid compounds, by virtue of their unique interactions with biochemicals, demonstrate considerable bioactivity, particularly as antifungals and insecticides. Tavaborole, a boronic acid-based drug, exemplifies this with its approval for treating onychomycosis. The review of literature on boric acid, boronic acid, and tavaborole reveals insights into their antifungal mechanisms, including inhibition of protein synthesis possibly through interactions with ribose-containing moieties. This understanding furthers the development of boronic acids as antimicrobial agents, emphasizing the need for new antimicrobials in addressing resistance challenges (Arvanitis et al., 2020).
Boronic Acid in Sensing and Diagnostics
Boronic acid sensors with double recognition sites have shown significant improvements in binding affinity and selectivity. By leveraging the double recognition sites, these sensors achieve enhanced performance in recognizing carbohydrates, catecholamines, ions, and hydrogen peroxide, among others. This advancement in sensor technology underlines the potential of boronic acids in developing highly selective and sensitive chemical sensors for various applications, from medical diagnostics to environmental monitoring (Bian et al., 2019).
Eigenschaften
IUPAC Name |
(6-butoxy-5-methylpyridin-3-yl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16BNO3/c1-3-4-5-15-10-8(2)6-9(7-12-10)11(13)14/h6-7,13-14H,3-5H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTOSLPPNGNZURB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(N=C1)OCCCC)C)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80681730 |
Source


|
| Record name | (6-Butoxy-5-methylpyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80681730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Butoxy-5-methylpyridin-3-yl)boronic acid | |
CAS RN |
1256355-20-0 |
Source


|
| Record name | (6-Butoxy-5-methylpyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80681730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

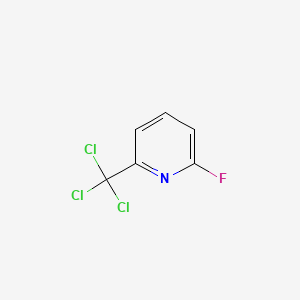

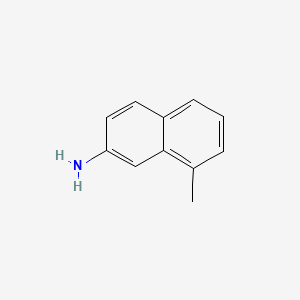
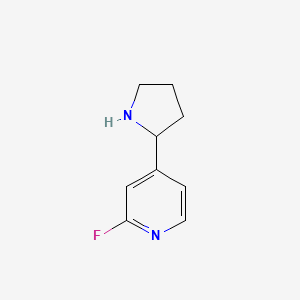
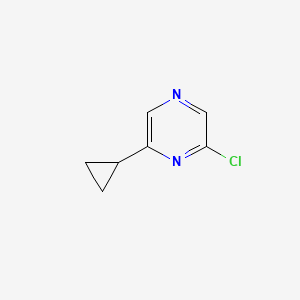
![4-(2,3-Dihydrospiro[indene-1,2'-pyrrolidine]-6-yl)morpholine](/img/structure/B596250.png)
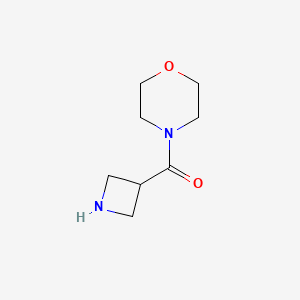
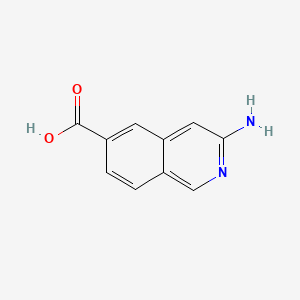
![Tert-butyl 6-oxo-2,7-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B596256.png)
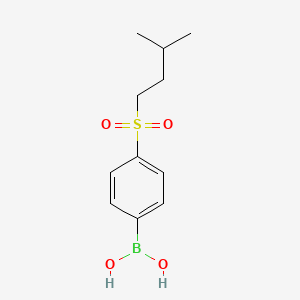
![4-Bromo-2-(2-chloro-6-fluorophenyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B596260.png)
